molecular formula C18H21NO4S B6413141 3-(4-t-Butylsulfamoylphenyl)-2-methylbenzoic acid, 95% CAS No. 1261941-39-2

3-(4-t-Butylsulfamoylphenyl)-2-methylbenzoic acid, 95%

Cat. No. B6413141
CAS RN: 1261941-39-2
M. Wt: 347.4 g/mol
InChI Key: DSEUBCONHQITOT-UHFFFAOYSA-N
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Description

3-(4-t-Butylsulfamoylphenyl)-2-methylbenzoic acid, or 3-TBS-2-MBA, is a synthetic organic compound with a wide range of applications in the scientific research field. It is used as a reagent for the synthesis of a variety of compounds, as a catalyst for a number of reactions, and as a component in the design of new compounds.

Scientific Research Applications

3-TBS-2-MBA has a number of applications in the scientific research field. It is used as a reagent for the synthesis of a variety of compounds, such as organic dyes, pharmaceuticals, and polymers. It is also used as a catalyst for a number of reactions, such as the synthesis of polymers, the synthesis of polyurethanes, and the synthesis of polyesters. In addition, 3-TBS-2-MBA is used in the design of new compounds, such as polymers, surfactants, and catalysts.

Mechanism of Action

3-TBS-2-MBA acts as a catalyst in a number of reactions. It is a Lewis acid, which means that it can donate a pair of electrons to an electron-deficient species, such as an alkene. This donation of electrons activates the alkene, leading to the formation of a new bond. 3-TBS-2-MBA can also act as a nucleophile, which means that it can react with electrophiles, such as carbonyl compounds, to form new bonds.
Biochemical and Physiological Effects
3-TBS-2-MBA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids and cholesterol. It has also been shown to inhibit the activity of enzymes involved in the synthesis of prostaglandins. In addition, 3-TBS-2-MBA has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-TBS-2-MBA in lab experiments is its ability to catalyze a variety of reactions. It can be used as a catalyst for the synthesis of a variety of compounds, as well as for the design of new compounds. In addition, 3-TBS-2-MBA is relatively inexpensive and easy to obtain. The main limitation of using 3-TBS-2-MBA in lab experiments is its low solubility in water. This can limit its usefulness in some experiments.

Future Directions

The future directions of 3-TBS-2-MBA are numerous. It is being studied for its potential use in the development of new drugs and therapies for a variety of diseases, such as cancer and diabetes. It is also being studied for its potential use in the development of new materials and technologies, such as polymers and surfactants. In addition, 3-TBS-2-MBA is being studied for its potential use in the development of new catalysts, such as enzymes and organometallic catalysts. Finally, 3-TBS-2-MBA is being studied for its potential use in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Synthesis Methods

3-TBS-2-MBA can be synthesized by a variety of methods. The most common method is the reaction of 4-t-butylsulfamoylphenol with 2-methylbenzoic acid in the presence of an acid catalyst. This reaction produces a mixture of 3-TBS-2-MBA and 4-t-butylsulfamoylbenzoic acid, which can be separated by column chromatography. Other methods for the synthesis of 3-TBS-2-MBA include the reaction of 4-t-butylsulfamoylphenol with 2-methylbenzoic anhydride, the reaction of 4-t-butylsulfamoylphenol with 2-methylbenzoic acid in the presence of an acid catalyst, and the reaction of 4-t-butylsulfamoylphenol with 2-methylbenzoic acid in the presence of a base catalyst.

properties

IUPAC Name

3-[4-(tert-butylsulfamoyl)phenyl]-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-12-15(6-5-7-16(12)17(20)21)13-8-10-14(11-9-13)24(22,23)19-18(2,3)4/h5-11,19H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEUBCONHQITOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-T-Butylsulfamoylphenyl)-2-methylbenzoic acid

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